molecular formula C26H42N2O B12058755 N-Palmitoyltryptamine CAS No. 21469-15-8

N-Palmitoyltryptamine

Cat. No.: B12058755
CAS No.: 21469-15-8
M. Wt: 398.6 g/mol
InChI Key: YZWBXGMMZOEBAN-UHFFFAOYSA-N
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Description

N-Palmitoyltryptamine is a naturally occurring compound belonging to the class of organic compounds known as 3-alkylindoles. It is a tryptamine derivative where the indole moiety carries a palmitoyl chain at the 3-position. This compound has been detected in various natural sources, including fruits and alcoholic beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Palmitoyltryptamine typically involves the reaction of tryptamine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Palmitoyltryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as this compound alcohols.

    Substitution: Substituted tryptamine derivatives.

Scientific Research Applications

N-Palmitoyltryptamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Palmitoyltryptamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes. The compound also interacts with lipid bilayers, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Stearoyltryptamine
  • N-Arachidoyltryptamine
  • N-Behenoyltryptamine
  • N-Tricosanoyltryptamine
  • N-Pentacosanoyltryptamine
  • N-Cerotoyltryptamine

Uniqueness

N-Palmitoyltryptamine is unique due to its specific palmitoyl chain, which influences its solubility, membrane interaction, and receptor binding affinity. Compared to other similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

21469-15-8

Molecular Formula

C26H42N2O

Molecular Weight

398.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]hexadecanamide

InChI

InChI=1S/C26H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(29)27-21-20-23-22-28-25-18-16-15-17-24(23)25/h15-18,22,28H,2-14,19-21H2,1H3,(H,27,29)

InChI Key

YZWBXGMMZOEBAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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